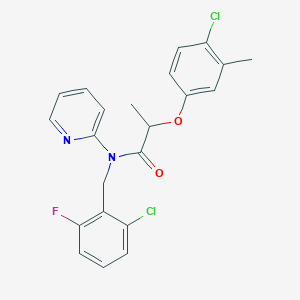![molecular formula C19H15NO4 B11331544 Methyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B11331544.png)
Methyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-benzoxepine-4-amido)benzoate is a synthetic organic compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of methyl 4-(1-benzoxepine-4-amido)benzoate consists of a benzoxepine ring fused with a benzoate moiety, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-benzoxepine-4-amido)benzoate typically involves the following steps:
Formation of Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.
Amidation: The benzoxepine intermediate is then reacted with an amine, such as methylamine, to form the amido derivative.
Esterification: The final step involves the esterification of the amido derivative with methyl 4-aminobenzoate to yield methyl 4-(1-benzoxepine-4-amido)benzoate.
Industrial Production Methods
Industrial production of methyl 4-(1-benzoxepine-4-amido)benzoate may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced amido or ester groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-benzoxepine-4-amido)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as sedative-hypnotic effects, anti-inflammatory properties, and neuroprotective effects.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other benzoxepine derivatives with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 4-(1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may act on central benzodiazepine receptors, modulating the action of gamma-aminobutyric acid (GABA) on neuronal chloride ion flux. This interaction can result in sedative-hypnotic effects and other pharmacological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate
- 12-methyl 1benzoxepino [3,4-b]quinolin-13 (6H)-ones
Uniqueness
Methyl 4-(1-benzoxepine-4-amido)benzoate is unique due to its specific structural features, such as the benzoxepine ring fused with a benzoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H15NO4 |
|---|---|
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
methyl 4-(1-benzoxepine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C19H15NO4/c1-23-19(22)13-6-8-16(9-7-13)20-18(21)15-10-11-24-17-5-3-2-4-14(17)12-15/h2-12H,1H3,(H,20,21) |
InChI-Schlüssel |
NBQNIOILTBVYSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11331467.png)
![5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331471.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11331476.png)



![5-(3-bromophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11331528.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11331536.png)
![4-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11331537.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide](/img/structure/B11331538.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11331548.png)
![5-(4-chlorophenyl)-3-cyclohexylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11331555.png)
![2-methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11331569.png)
